Kocurin

Description

This compound has been reported in Kocuria palustris with data available.

isolated from culture broths of a marine-derived Kocuria palustris; structure in first source

Properties

IUPAC Name |

2-[(6S,12S,15R,19S,26S)-26-(2-amino-2-oxoethyl)-19-benzyl-12-[(4-hydroxyphenyl)methyl]-30-methyl-11,14,21,28-tetraoxo-31-oxa-4,17,24,41-tetrathia-10,13,20,27,37,42,43,44,45,46-decazaoctacyclo[37.2.1.12,5.115,18.122,25.129,32.06,10.033,38]hexatetraconta-1(42),2,5(46),18(45),22,25(44),29,32(43),33(38),34,36,39-dodecaen-36-yl]-N-[3-[[(2S)-1-[(2S)-2-[[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-oxoprop-1-en-2-yl]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C69H66N18O13S5/c1-31(54(71)90)72-55(91)33(3)74-60(96)49-13-9-21-86(49)68(98)34(4)75-56(92)32(2)73-57(93)45-27-102-63(81-45)40-20-19-39-53(76-40)44-26-101-66(80-44)48-30-105-67(84-48)50-14-10-22-87(50)69(99)43(24-37-15-17-38(88)18-16-37)79-59(95)47-29-103-64(82-47)41(23-36-11-7-6-8-12-36)77-58(94)46-28-104-65(83-46)42(25-51(70)89)78-61(97)52-35(5)100-62(39)85-52/h6-8,11-12,15-20,26-28,30,34,41-43,47,49-50,88H,1-3,9-10,13-14,21-25,29H2,4-5H3,(H2,70,89)(H2,71,90)(H,72,91)(H,73,93)(H,74,96)(H,75,92)(H,77,94)(H,78,97)(H,79,95)/t34-,41-,42-,43-,47-,49-,50-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWWYMYPACSXBTM-GVYUJTEBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(CS4)C(=O)NC(C(=O)N5CCCC5C6=NC(=CS6)C7=NC(=CS7)C8=C(C=CC(=N8)C9=NC(=CS9)C(=O)NC(=C)C(=O)NC(C)C(=O)N3CCCC3C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C(=N2)O1)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=O)N[C@H](C3=NC(=CS3)C(=O)N[C@H](C4=N[C@@H](CS4)C(=O)N[C@H](C(=O)N5CCC[C@H]5C6=NC(=CS6)C7=NC(=CS7)C8=C(C=CC(=N8)C9=NC(=CS9)C(=O)NC(=C)C(=O)N[C@@H](C)C(=O)N3CCC[C@H]3C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C(=N2)O1)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C69H66N18O13S5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1515.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Kocurin: A Technical Guide to its Discovery, Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kocurin is a potent thiopeptide antibiotic with significant activity against a range of Gram-positive bacteria, including clinically important methicillin-resistant Staphylococcus aureus (MRSA). This document provides a comprehensive technical overview of the discovery, origin, chemical nature, and biological activity of this compound. It includes a compilation of its antimicrobial potency, detailed experimental methodologies for its study, and visualizations of its biosynthetic pathway and discovery workflow to support further research and development.

Discovery and Origin

This compound, initially designated as PM181104, is a ribosomally synthesized and post-translationally modified peptide (RiPP).[1] Its discovery arose from screenings of microbial extracts for antimicrobial properties.

Initial discovery efforts identified a bioactive compound from a marine sponge-associated actinobacterium of the genus Kocuria (MTCC 5269), isolated from the sponge Spirastrella inconstans.[2] Subsequent studies have isolated this compound from various other marine and terrestrial bacteria.

Producing Organisms:

-

Kocuria palustris : A marine-derived bacterium isolated from sponges collected in the Florida Keys, USA.[3][4]

-

Kocuria marina : Also isolated from marine sponges.[5]

-

Kocuria rosea : An axenic strain retrieved from a soil sample in the intertidal area of the Paracas National Park, Peru.[6][7]

-

Kocuria flava : A strain designated NIO_001.[6]

-

Micrococcus yunnanensis : Another marine sponge-derived bacterium.[5]

The identification of this compound from multiple species of Kocuria and Micrococcus highlights the potential of these genera as sources of novel bioactive compounds.[8]

Chemical Structure and Properties

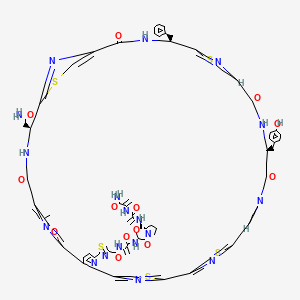

This compound is a complex macrocyclic peptide characterized by a central pyridine ring and multiple thiazole rings, which are hallmarks of the thiopeptide class of antibiotics.[3][9] The definitive structure of this compound was elucidated through a combination of high-resolution mass spectrometry (HRMS) and extensive 1D and 2D nuclear magnetic resonance (NMR) spectroscopy.[3][4] This analysis corrected the initially proposed structure of PM181104.[3]

Data Presentation: Antimicrobial Activity

This compound exhibits potent and specific activity against Gram-positive bacteria, including drug-resistant strains, while showing no activity against Gram-negative bacteria or fungi.[10][11]

Table 1: In Vitro Minimum Inhibitory Concentrations (MIC) of this compound

| Bacterial Species | Strain Type | MIC (µg/mL) | Reference(s) |

| Staphylococcus aureus | MRSA MB5393 | 0.25 | [3] |

| Staphylococcus aureus | MRSA & MSSA | 0.008 - 2.048 | [11] |

| Staphylococcus aureus | (MIC₉₀) | 0.064 | [11] |

| Staphylococcus epidermidis | 0.008 - 1.024 | [11] | |

| Staphylococcus epidermidis | (MIC₉₀) | 0.128 | [11] |

| Enterococcus faecium | VRE & VSE | 0.004 - 1.024 | [11] |

| Enterococcus faecalis | VRE & VSE | 0.004 - 1.024 | [11] |

| Enterococcus spp. | Clinical Isolates | 0.004 - 0.128 | [11] |

| Enterococcus spp. | (MIC₉₀) | 0.064 | [11] |

| Bacillus spp. | 0.004 - 0.016 | [11] | |

| Escherichia coli | No activity | [10] | |

| Acinetobacter baumannii | No activity | [10] | |

| Pseudomonas aeruginosa | No activity | [10] |

Table 2: In Vivo Efficacy of this compound (as PM181104) in a Murine Sepsis Model

| Pathogen | Murine Model | Endpoint | Effective Dose (ED₁₀₀) (mg/kg) | Reference(s) |

| MRSA | Septicemia | 100% survival | 2.5 and 5.0 | [2][11] |

| VRE | Septicemia | 100% survival | 10.0 | [2] |

Experimental Protocols

Protocol for Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol is based on the standardized broth microdilution method and is adapted for testing this compound against Gram-positive bacteria.[12][13][14][15]

1. Materials:

- Mueller-Hinton Broth (MHB), cation-adjusted

- Sterile 96-well microtiter plates

- This compound stock solution (e.g., in DMSO)

- Bacterial inoculum standardized to 0.5 McFarland turbidity

- Positive control antibiotic (e.g., Vancomycin)

- Sterile saline or PBS

- Incubator (35 ± 2°C)

- Multichannel pipette

2. Procedure:

- Prepare serial two-fold dilutions of this compound in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.

- The concentration range should typically span from 0.001 to 128 µg/mL to capture the MIC values of susceptible organisms.

- Prepare the bacterial inoculum by suspending colonies from an overnight culture in sterile saline to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

- Dilute the standardized inoculum in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

- Add 50 µL of the diluted bacterial suspension to each well containing the this compound dilutions, bringing the total volume to 100 µL.

- Include a growth control well (bacteria in MHB without antibiotic) and a sterility control well (MHB only).

- Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours.

- Determine the MIC by visual inspection. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol for this compound Purification

This protocol outlines a general procedure for the purification of this compound from a bacterial culture, based on methods described in the literature.[16]

1. Fermentation and Extraction:

- Inoculate a suitable production medium with a this compound-producing strain (e.g., Kocuria palustris).

- Incubate the culture under optimal conditions for this compound production (e.g., 28°C for several days).[10]

- Harvest the culture by centrifugation to separate the cell pellet and supernatant.

- Extract the cell pellet with methanol or another suitable organic solvent.

2. Chromatographic Purification:

- Concentrate the crude extract under reduced pressure.

- Subject the concentrated extract to reversed-phase column chromatography (e.g., using a C18 stationary phase).

- Elute the column with a gradient of water and an organic solvent (e.g., methanol or acetonitrile).

- Collect fractions and test for anti-MRSA activity using an agar diffusion assay or by LC-MS analysis to identify fractions containing this compound.

- Pool the active fractions and further purify using semi-preparative or preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.

- Monitor the elution profile by UV absorbance (this compound has absorption maxima at approximately 218 nm and 307 nm).[3]

- Collect the pure this compound peak and confirm its identity and purity by HRMS and NMR.

Mandatory Visualizations

This compound Discovery and Characterization Workflow

Caption: A generalized workflow for the discovery and characterization of this compound.

Proposed Biosynthetic Pathway of this compound

Caption: A simplified diagram of the proposed biosynthetic pathway of this compound.

Conclusion

This compound stands out as a promising thiopeptide antibiotic with potent activity against challenging Gram-positive pathogens. Its discovery from diverse microbial sources, particularly marine environments, underscores the importance of continued bioprospecting. The elucidation of its biosynthetic pathway opens avenues for genetic engineering to enhance production and potentially generate novel analogs. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of this compound and related compounds.

References

- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 2. researchgate.net [researchgate.net]

- 3. This compound, the True Structure of PM181104, an Anti-Methicillin-Resistant Staphylococcus aureus (MRSA) Thiazolyl Peptide from the Marine-Derived Bacterium Kocuria palustris - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, the true structure of PM181104, an anti-methicillin-resistant Staphylococcus aureus (MRSA) thiazolyl peptide from the marine-derived bacterium Kocuria palustris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Identification and heterologous expression of the this compound biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sponge-Derived Kocuria and Micrococcus spp. as Sources of the New Thiazolyl Peptide Antibiotic this compound [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Sponge-Derived Kocuria and Micrococcus spp. as Sources of the New Thiazolyl Peptide Antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. goldbio.com [goldbio.com]

- 13. Broth Microdilution | MI [microbiology.mlsascp.com]

- 14. Broth microdilution - Wikipedia [en.wikipedia.org]

- 15. rr-asia.woah.org [rr-asia.woah.org]

- 16. Production of a New Thiopeptide Antibiotic, TP-1161, by a Marine Nocardiopsis Species - PMC [pmc.ncbi.nlm.nih.gov]

Kocurin: A Technical Guide to the Thiazolyl Peptide Antibiotic from Kocuria and Micrococcus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kocurin, a potent thiazolyl peptide antibiotic, has emerged as a promising candidate in the fight against multidrug-resistant pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA). Produced by marine-derived actinomycetes of the genera Kocuria and Micrococcus, this ribosomally synthesized and post-translationally modified peptide exhibits a unique structure and a targeted mechanism of action, inhibiting bacterial protein synthesis. This technical guide provides an in-depth overview of this compound, including its producing organisms, biosynthesis, mechanism of action, and antimicrobial activity. Detailed experimental protocols for the isolation, purification, and characterization of this compound are presented, alongside a comprehensive summary of its biological activity. Visualizations of the biosynthetic pathway and key experimental workflows are provided to facilitate a deeper understanding of this promising antibiotic.

Introduction

The rise of antibiotic resistance is a critical global health challenge, necessitating the discovery and development of novel antimicrobial agents with new mechanisms of action. Thiazolyl peptides, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs), represent a promising source of such agents. This compound, a member of this family, has demonstrated potent activity against a range of Gram-positive bacteria, including clinically significant resistant strains.[1][2] Initially isolated from marine sponge-associated bacteria, including Kocuria palustris, Kocuria marina, and Micrococcus yunnanensis, this compound's unique chemical scaffold and potent bioactivity make it a compelling subject for further research and development.[3][4] This document serves as a technical resource for researchers, providing detailed information on the biology, chemistry, and production of this compound.

Producing Organisms: Kocuria and Micrococcus

This compound is produced by several species within the family Micrococcaceae, notably from the genera Kocuria and Micrococcus. These Gram-positive bacteria are widely distributed in various environments, including marine ecosystems, where they are often found in association with sponges.[1][5]

-

Kocuria : This genus comprises coccoid bacteria, often found in tetrads or irregular clusters.[6] Species such as Kocuria palustris, Kocuria marina, and Kocuria rosea have been identified as this compound producers.[3][7] These organisms are generally aerobic or facultatively anaerobic and can be cultivated on standard laboratory media.[8]

-

Micrococcus : Similar to Kocuria, Micrococcus species are Gram-positive cocci. Micrococcus yunnanensis has been identified as a this compound-producing strain.[3] These bacteria are typically found in soil, dust, water, and air, and as part of the normal microbiota of mammalian skin.[9]

Phylogenetic analysis based on 16S rRNA gene sequencing has been instrumental in identifying these this compound-producing strains.[3] The production of this compound by different species suggests a potential for wider distribution of the biosynthetic gene cluster within the Micrococcaceae family.

This compound: Structure and Antimicrobial Activity

This compound is a polycyclic peptide antibiotic characterized by a central pyridine ring and multiple thiazole moieties.[10] Its complex structure is derived from a precursor peptide that undergoes extensive post-translational modifications.

Antimicrobial Spectrum and Potency

This compound exhibits potent bactericidal activity primarily against Gram-positive bacteria. It is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA).[2] Notably, it shows no significant activity against Gram-negative bacteria or fungi such as Candida albicans.[10]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains

| Bacterial Strain | MIC (µg/mL) | Reference(s) |

| Methicillin-resistant Staphylococcus aureus (MRSA) MB5393 | 0.25 - 0.5 | [2][3][10] |

| Bacillus subtilis MB964 | Not specified (Zone of Inhibition of 9 mm at 8 µg/mL) | [10] |

| Enterococcus faecium MB5571 (vancomycin-resistant) | Not specified (Zone of Inhibition of 10 mm at 8 µg/mL) | [10] |

| Acinetobacter baumannii | > 16 | [10] |

| Pseudomonas aeruginosa | > 16 | [10] |

| Escherichia coli | > 16 | [10] |

Mechanism of Action

As a member of the thiazolyl peptide family, this compound is known to inhibit bacterial protein synthesis.[11] While the precise molecular interactions are still under investigation, it is proposed that this compound, like other related thiopeptides, binds to the bacterial ribosome. This interaction is thought to occur within a crevice formed by the ribosomal protein L11 and specific helices of the 23S rRNA.[12] This binding event interferes with the function of elongation factors, ultimately halting protein synthesis and leading to bacterial cell death.

Biosynthesis of this compound

This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP). Its biosynthesis is orchestrated by a dedicated gene cluster, which has been identified and characterized.[7][13] The biosynthetic pathway involves the production of a precursor peptide, which is then extensively modified by a series of enzymes to yield the mature, bioactive this compound molecule.

This compound Biosynthetic Gene Cluster

The this compound biosynthetic gene cluster (BGC) comprises several open reading frames (ORFs) that encode the enzymes responsible for its synthesis.[7] Key components of the BGC include genes for the precursor peptide, dehydratases, cyclases, and other modifying enzymes, as well as transport proteins. The organization of the this compound BGC shares similarities with those of other thiopeptide antibiotics like GE2270 and GE37468.[1]

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for the cultivation of this compound-producing organisms, and the subsequent extraction, purification, and bioactivity assessment of this compound.

Cultivation of Kocuria and Micrococcus for this compound Production

The following protocol is adapted from methodologies used for the cultivation of Kocuria palustris and other this compound-producing strains.[3]

Materials:

-

R2A agar medium

-

MY liquid medium (10 g/L glucose, 3 g/L yeast extract, 5 g/L proteose-peptone, 3 g/L malt extract)

-

Sea salts

-

Production medium R358 (10 g/L potato starch, 4 g/L Bacto Yeast Extract, 2 g/L Bacto Peptone, supplemented with FeSO₄·7H₂O and KBr)

-

Sterile culture flasks

-

Incubator shaker

Procedure:

-

Strain Activation: Streak the desired Kocuria or Micrococcus strain onto R2A agar plates supplemented with 3% (w/v) sea salts. Incubate at 28°C for 2-4 weeks until colonies are well-formed.

-

Seed Culture Preparation: Inoculate a single colony into a flask containing MY liquid medium supplemented with 3% (w/v) sea salts. Incubate at 28°C in an orbital shaker at 220 rpm for 4 days.

-

Production Culture: Inoculate the production medium R358 with 5% (v/v) of the seed culture.

-

Incubation: Incubate the production culture at 28°C in a rotary shaker at 220 rpm for 24 to 96 hours. Monitor growth (OD₆₀₀) and this compound production over time.[3]

Caption: Experimental workflow for this compound production.

Extraction and Purification of this compound

This protocol is based on the methods described for the isolation of this compound from Kocuria palustris.[14]

Materials:

-

Methanol

-

Acetone

-

Reversed-phase C18 chromatography column

-

Semipreparative High-Performance Liquid Chromatography (HPLC) system

-

Water and Methanol (HPLC grade)

Procedure:

-

Harvesting: Centrifuge the production culture to separate the cell pellet from the supernatant.

-

Extraction: Extract the cell pellet with methanol or acetone. Pool the solvent extracts.

-

Initial Fractionation: Concentrate the extract and subject it to reversed-phase C18 chromatography using a water/methanol gradient to obtain crude fractions.

-

HPLC Purification: Purify the active fractions using semipreparative HPLC with a C18 column and a suitable water/methanol gradient to yield pure this compound.

Caption: Workflow for this compound extraction and purification.

Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using broth microdilution methods, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

Test bacterial strains (e.g., MRSA)

-

Luria-Bertani (LB) broth or other suitable growth medium

-

96-well microtiter plates

-

Spectrophotometer or plate reader

-

This compound stock solution in a suitable solvent (e.g., DMSO)

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacterium in the appropriate broth to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution: Prepare serial two-fold dilutions of the this compound stock solution in the broth directly in the 96-well plate.

-

Inoculation: Add the bacterial inoculum to each well containing the diluted this compound. Include a positive control (bacteria with no antibiotic) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Caption: Workflow for MIC determination of this compound.

Conclusion and Future Perspectives

This compound represents a promising lead compound in the development of new antibiotics to combat Gram-positive pathogens, including the formidable MRSA. Its unique thiazolyl peptide structure, potent antimicrobial activity, and specific mechanism of action make it an attractive candidate for further investigation. The elucidation of its biosynthetic pathway opens up possibilities for bioengineering approaches to enhance its production and generate novel analogues with improved properties. Further research should focus on optimizing fermentation conditions for higher yields, exploring its in vivo efficacy and safety profiles, and fully characterizing its interactions with the bacterial ribosome. The continued exploration of natural products from unique ecological niches, such as marine sponges and their associated microbiota, remains a vital strategy in the ongoing search for next-generation antimicrobial agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Sponge-Derived Kocuria and Micrococcus spp. as Sources of the New Thiazolyl Peptide Antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. Thiopeptide antibiotics stimulate ... | Article | H1 Connect [archive.connect.h1.co]

- 7. researchgate.net [researchgate.net]

- 8. Kocuria - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. This compound, the True Structure of PM181104, an Anti-Methicillin-Resistant Staphylococcus aureus (MRSA) Thiazolyl Peptide from the Marine-Derived Bacterium Kocuria palustris - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thiopeptide Antibiotics: Retrospective and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Identification and heterologous expression of the this compound biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

The Biosynthesis of Kocurin: A Technical Guide for Researchers

An In-depth Examination of the Genetic Blueprint and Enzymatic Machinery for a Potent Thiopeptide Antibiotic

For Immediate Release

This technical guide provides a comprehensive overview of the biosynthesis of Kocurin, a promising thiopeptide antibiotic with significant activity against methicillin-resistant Staphylococcus aureus (MRSA). This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the this compound biosynthetic gene cluster, the enzymatic cascade responsible for its formation, and the experimental methodologies used to elucidate this complex pathway.

Introduction to this compound

This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP) characterized by a highly modified macrocyclic structure containing multiple thiazole rings and dehydroamino acids. Initially identified as PM181104, its structure was later revised and named this compound.[1][2] Its potent antibacterial activity has positioned it as a significant lead compound in the development of new antibiotics to combat drug-resistant pathogens.

The this compound Biosynthetic Gene Cluster

The genetic blueprint for this compound biosynthesis is located within a dedicated gene cluster, which has been identified and characterized in Kocuria species.[3][4] Unlike many complex natural products, this compound is not synthesized by non-ribosomal peptide synthetase (NRPS) or polyketide synthase (PKS) machinery. Instead, its biosynthesis begins with the ribosomal synthesis of a precursor peptide, which then undergoes extensive post-translational modifications.

The this compound biosynthetic gene cluster (BGC) spans approximately 12 kbp and comprises nine open reading frames (ORFs). The organization of the this compound BGC is similar to that of other known thiopeptide antibiotics like GE2270 and GE37468.[3]

Table 1: Genes and Proposed Functions in the this compound Biosynthetic Gene Cluster

| Gene | Proposed Function |

| kocA | Precursor peptide |

| kocB | Dehydratase |

| kocC | Cyclodehydratase |

| kocD | Dehydrogenase |

| kocE | Putative modifying enzyme |

| kocF | Putative modifying enzyme |

| kocG | ABC transporter (Resistance/Export) |

| kocH | Peptidase |

| kocI | Putative modifying enzyme |

The Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-step process involving a cascade of enzymatic reactions that modify a ribosomally synthesized precursor peptide. The proposed pathway, based on the functions of the genes in the BGC and homology to other thiopeptide biosynthetic pathways, is as follows:

-

Ribosomal Synthesis of the Precursor Peptide (KocA): The process initiates with the translation of the kocA gene to produce a precursor peptide. This peptide consists of an N-terminal leader peptide and a C-terminal core peptide, the latter of which is the scaffold for the final this compound molecule.[4]

-

Post-translational Modifications: The core peptide of KocA undergoes a series of modifications catalyzed by the "Koc" enzymes:

-

Dehydration: The KocB enzyme, a dehydratase, is proposed to convert serine and threonine residues within the core peptide to dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively.

-

Cyclodehydration and Dehydrogenation: The KocC (cyclodehydratase) and KocD (dehydrogenase) enzymes are predicted to work in concert to form the characteristic thiazole rings from cysteine residues and the dehydrated serine residues (Dha).

-

Further Modifications: Other enzymes within the cluster, such as KocE, KocF, and KocI, are presumed to be involved in further modifications of the peptide backbone, although their precise functions are yet to be experimentally validated.

-

-

Leader Peptide Cleavage and Export: The KocH peptidase is proposed to cleave the leader peptide from the modified core peptide. Finally, the mature this compound is exported out of the cell by the ABC transporter KocG, which may also confer self-resistance to the producing organism.[4]

Diagram of the Proposed this compound Biosynthesis Pathway

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data on this compound Production

Limited quantitative data is available for this compound production. The following table summarizes the reported yields from both the native producing organism and a heterologous host.

Table 2: this compound Production Yields

| Producing Organism | Fermentation Volume (L) | Yield (mg) | Yield (mg/L) | Reference |

| Kocuria palustris | 7 | 1.4 | 0.2 | [5] |

| Streptomyces coelicolor M1146 (heterologous host) | 1 | Not Reported | 2.5 | [4] |

Experimental Protocols

This section provides an overview of the key experimental protocols used in the study of this compound biosynthesis.

Heterologous Expression of the this compound Biosynthetic Gene Cluster

Heterologous expression of the this compound BGC in a genetically tractable host like Streptomyces coelicolor has been instrumental in confirming the function of the gene cluster.[4][6] A detailed, generalized protocol is outlined below.

Experimental Workflow for Heterologous Expression

Caption: Workflow for heterologous expression of the this compound BGC.

Protocol:

-

Vector Construction: The entire this compound BGC is amplified from the genomic DNA of the producing Kocuria strain and cloned into an appropriate E. coli-Streptomyces shuttle vector, such as a derivative of pSET152, under the control of a strong constitutive promoter (e.g., ermEp).

-

Host Strains and Conjugation: The resulting plasmid is first introduced into an E. coli strain (e.g., ET12567/pUZ8002) that facilitates the transfer of non-methylated DNA into Streptomyces. Subsequently, the plasmid is transferred to S. coelicolor M1146 via intergeneric conjugation.

-

Selection and Fermentation: S. coelicolor exconjugants are selected on media containing the appropriate antibiotics. Positive clones are then cultivated in a suitable production medium (e.g., ISP2 medium) to facilitate the production of this compound.

-

Extraction and Analysis: After a sufficient fermentation period, the culture broth and mycelium are extracted with an organic solvent (e.g., ethyl acetate). The crude extract is then analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the presence of this compound.

Purification of this compound

The purification of this compound from fermentation broths is typically achieved through a combination of chromatographic techniques.[5][7]

Protocol:

-

Extraction: The fermentation broth is centrifuged, and the cell pellet is extracted with methanol.

-

Initial Chromatography: The methanol extract is subjected to reversed-phase column chromatography (e.g., C18) using a water/methanol gradient to separate the components.

-

HPLC Purification: Bioactive fractions are further purified by repeated rounds of semipreparative and preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound. A typical HPLC method would involve a C18 column with a gradient of acetonitrile in water.

Structural Elucidation by Marfey's Analysis

Marfey's method is a crucial technique for determining the absolute stereochemistry of the amino acid constituents of a peptide.[7]

Protocol:

-

Acid Hydrolysis: A sample of purified this compound is hydrolyzed in 6 N HCl at 110°C for 24 hours to break it down into its constituent amino acids.

-

Derivatization: The amino acid hydrolysate is then derivatized with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). This creates diastereomeric derivatives of the amino acids.

-

HPLC Analysis: The resulting diastereomers are separated and analyzed by HPLC. By comparing the retention times of the derivatives from the this compound hydrolysate with those of authentic D- and L-amino acid standards derivatized in the same manner, the absolute configuration of each amino acid in this compound can be determined.

Enzyme Assays

To date, detailed in vitro characterization and kinetic analysis of the individual enzymes from the this compound biosynthetic pathway have not been reported in the literature. Future research in this area will be critical for a complete understanding of the catalytic mechanisms and for enabling the bioengineering of novel this compound analogs.

Conclusion

The elucidation of the this compound biosynthetic pathway provides a fascinating example of the intricate enzymatic machinery involved in the production of complex RiPP natural products. This technical guide has summarized the current knowledge of the this compound BGC, its proposed biosynthetic pathway, and the key experimental methodologies employed in its study. Further investigation into the enzymatic mechanisms and the development of more efficient production systems will be pivotal for harnessing the full therapeutic potential of this compound and its derivatives.

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Identification and characterization of a strong constitutive promoter stnYp for activating biosynthetic genes and producing natural products in streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Kocurin's Enigmatic Dance with the Ribosome: A Technical Guide to its Mechanism of Action in Bacterial Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kocurin, a marine-derived thiazolyl peptide antibiotic, has demonstrated potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4][5][6] Its unique structure and efficacy have positioned it as a promising candidate for further drug development. This technical guide delves into the core of this compound's antibacterial prowess: its mechanism of action on bacterial protein synthesis. While the precise molecular interactions are still under investigation, this document consolidates the current understanding, presents available quantitative data, outlines relevant experimental methodologies, and provides visual representations of the implicated biological pathways.

Introduction: The Rise of a Novel Thiazolyl Peptide

This compound is a member of the thiazolyl peptide family of antibiotics, a class of natural products known for their potent inhibition of bacterial protein synthesis.[2][4][7] Isolated from the marine-derived bacterium Kocuria palustris, its structure was elucidated through a combination of spectroscopic and chemical methods.[1][2][3][4][5][6] this compound's activity against MRSA, with Minimum Inhibitory Concentration (MIC) values in the submicromolar range, underscores its potential in combating antibiotic resistance.[1][2][3][4][5] Notably, its mechanism of action appears to be distinct from that of thiazomycin, another member of the same antibiotic class, suggesting a unique interaction with the bacterial translational machinery.[2][6]

Quantitative Data: Gauging this compound's Potency

The antibacterial efficacy of this compound has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against various bacterial and fungal pathogens. The available data is summarized in the table below.

| Organism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus (MRSA) | MB5393 | 0.25 | [2][6] |

| Bacillus subtilis | >8 (Zone of Inhibition of 9 mm at 8 µg/mL) | [2][6] | |

| Enterococcus faecium | >8 (Zone of Inhibition of 10 mm at 8 µg/mL) | [2][6] | |

| Escherichia coli | >16 | [2][6] | |

| Acinetobacter baumannii | >16 | [2][6] | |

| Pseudomonas aeruginosa | >16 | [2][6] | |

| Candida albicans | >16 | [2][6] |

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various microorganisms.

Unraveling the Mechanism: Experimental Approaches

The elucidation of the mechanism of action for antibiotics that inhibit protein synthesis typically involves a series of well-established experimental protocols. While specific studies detailing these methodologies for this compound are not yet publicly available, the following standard assays are fundamental in this area of research.

In Vitro Transcription-Translation (IVTT) Assays

These cell-free systems are crucial for confirming the direct inhibition of protein synthesis.

-

Principle: A bacterial cell lysate containing all the necessary components for transcription and translation (ribosomes, tRNAs, amino acids, enzymes) is used to express a reporter gene (e.g., luciferase or β-galactosidase). The activity of the reporter protein is measured in the presence and absence of the antibiotic.

-

Methodology:

-

Prepare a bacterial S30 extract.

-

Set up reaction mixtures containing the S30 extract, a DNA template encoding a reporter gene, amino acids (one of which is often radiolabeled, e.g., [³⁵S]-methionine), and varying concentrations of this compound.

-

Incubate the reactions to allow for protein synthesis.

-

Quantify the amount of synthesized protein, either by measuring the enzymatic activity of the reporter or by quantifying the incorporation of the radiolabeled amino acid.

-

Determine the IC50 value of this compound for protein synthesis inhibition.

-

Ribosome Binding Assays

These assays are designed to identify the specific ribosomal subunit to which the antibiotic binds.

-

Principle: The affinity of a radiolabeled antibiotic for isolated ribosomal subunits (30S and 50S) is measured.

-

Methodology:

-

Isolate and purify 70S ribosomes and separate them into 30S and 50S subunits.

-

Radiolabel this compound (e.g., with tritium or ¹⁴C).

-

Incubate the radiolabeled this compound with either the 30S, 50S, or 70S ribosomal particles.

-

Separate the ribosome-bound antibiotic from the free antibiotic using techniques like filter binding or ultracentrifugation.

-

Quantify the radioactivity associated with the ribosomal pellets to determine the binding affinity (Kd).

-

Toeprinting (Reverse Transcription Inhibition) Assays

This technique allows for the precise identification of the antibiotic's binding site on the mRNA-ribosome complex.

-

Principle: The binding of an antibiotic to the ribosome can stall the reverse transcriptase enzyme as it synthesizes cDNA from the mRNA template. The position of this "toeprint" reveals the location of the stalled ribosome and thus the antibiotic's site of action.

-

Methodology:

-

Assemble a translation initiation complex consisting of the 70S ribosome, a specific mRNA template, and an initiator tRNA.

-

Add this compound to the complex.

-

Initiate reverse transcription using a primer that binds downstream of the start codon.

-

Analyze the resulting cDNA fragments on a sequencing gel. The appearance of a specific band in the presence of this compound indicates the position of the stalled ribosome.

-

Visualizing the Inhibition: Pathways and Workflows

To conceptualize the mechanism of action of this compound, it is essential to visualize the intricate process of bacterial protein synthesis and the potential points of inhibition.

Figure 1: Overview of the Bacterial Protein Synthesis Pathway. This diagram illustrates the three main stages: initiation, elongation, and termination, highlighting the key molecular players involved in each step.

Given that many thiazolyl peptides target the 50S ribosomal subunit or elongation factors, a hypothetical mechanism for this compound's action can be proposed.

Figure 2: Hypothesized Mechanism of Action for this compound. This diagram presents two potential inhibitory pathways for this compound, targeting either the 50S ribosomal subunit or the elongation factor Tu, leading to the cessation of protein synthesis.

The following diagram outlines a logical workflow for investigating the mechanism of action of a novel protein synthesis inhibitor like this compound.

Figure 3: Experimental Workflow for this compound's Mechanism of Action. This flowchart details a systematic approach to characterizing the inhibitory mechanism of a novel protein synthesis inhibitor, from initial cell-based assays to detailed molecular elucidation.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of new antibiotics to combat the growing threat of resistant Gram-positive pathogens. While its inhibitory effect on bacterial protein synthesis is evident, the precise molecular details of its interaction with the ribosomal machinery remain to be fully elucidated. Future research should focus on conducting the detailed experimental protocols outlined in this guide to pinpoint this compound's binding site on the ribosome or its interaction with essential translation factors. Such studies will not only provide a deeper understanding of its mechanism of action but also pave the way for the rational design of more potent and specific derivatives. The exploration of this compound's unique mode of action holds the key to unlocking its full therapeutic potential.

References

- 1. This compound, the True Structure of PM181104, an Anti-Methicillin-Resistant Staphylococcus aureus (MRSA) Thiazolyl Peptide f… [ouci.dntb.gov.ua]

- 2. mdpi.com [mdpi.com]

- 3. This compound, the true structure of PM181104, an anti-methicillin-resistant Staphylococcus aureus (MRSA) thiazolyl peptide from the marine-derived bacterium Kocuria palustris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] this compound, the True Structure of PM181104, an Anti-Methicillin-Resistant Staphylococcus aureus (MRSA) Thiazolyl Peptide from the Marine-Derived Bacterium Kocuria palustris | Semantic Scholar [semanticscholar.org]

- 6. This compound, the True Structure of PM181104, an Anti-Methicillin-Resistant Staphylococcus aureus (MRSA) Thiazolyl Peptide from the Marine-Derived Bacterium Kocuria palustris - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sponge-Derived Kocuria and Micrococcus spp. as Sources of the New Thiazolyl Peptide Antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]

Kocurin: A Comprehensive Technical Guide to its Antimicrobial Spectrum and Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kocurin, a thiazolyl peptide antibiotic, has demonstrated significant potential as a potent antimicrobial agent, particularly against multidrug-resistant Gram-positive bacteria. This technical guide provides an in-depth overview of the antimicrobial activity spectrum of this compound, complete with quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of novel anti-infective therapies.

Antimicrobial Spectrum of this compound

This compound exhibits a targeted and potent activity profile, primarily against Gram-positive bacteria. Its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) makes it a compound of significant interest in the ongoing battle against antibiotic resistance.

Quantitative Antimicrobial Activity

The antimicrobial activity of this compound has been quantified using Minimum Inhibitory Concentration (MIC) assays. The following table summarizes the MIC values of this compound against a panel of clinically relevant microorganisms.

| Microorganism | Type | MIC (µg/mL) | Reference |

| Staphylococcus aureus (MRSA) | Gram-positive | 0.25 - 0.5 | [1][2] |

| Bacillus subtilis | Gram-positive | Active (inhibition zone) | [3] |

| Enterococcus faecium | Gram-positive | Active (inhibition zone) | [3] |

| Acinetobacter baumannii | Gram-negative | No activity | [1][2] |

| Pseudomonas aeruginosa | Gram-negative | No activity | [1][2] |

| Escherichia coli | Gram-negative | No activity | [1][2] |

| Candida albicans | Fungus | No activity | [3][4] |

Note: "No activity" for Gram-negative bacteria and C. albicans was observed at a concentration of 16 μg/mL[4][5]. Inhibition zones for B. subtilis and E. faecium were observed in solid agar tests[2].

Mechanism of Action

This compound belongs to the thiazolyl peptide class of antibiotics, which are known inhibitors of bacterial protein synthesis.[1] This class of antibiotics typically targets the bacterial ribosome, interfering with the elongation step of protein synthesis. This targeted action explains its potent efficacy against susceptible bacteria.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the antimicrobial spectrum of this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Materials:

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum (prepared to 0.5 McFarland standard and then diluted)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of this compound Dilutions: A serial two-fold dilution of the this compound stock solution is performed in CAMHB directly in the wells of a 96-well plate. This creates a gradient of decreasing this compound concentrations across the plate.

-

Inoculum Preparation: A fresh bacterial culture is grown to the mid-logarithmic phase. The turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This suspension is then further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

-

Inoculation: Each well containing the this compound dilution is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included on each plate.

-

Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Agar Disk Diffusion Assay

This method is used to assess the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.

Materials:

-

This compound solution of a known concentration

-

Sterile filter paper disks (6 mm diameter)

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial inoculum (prepared to 0.5 McFarland standard)

-

Sterile cotton swabs

Procedure:

-

Inoculum Preparation: A bacterial suspension is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of an MHA plate in three different directions to ensure confluent growth.

-

Disk Application: Sterile filter paper disks are impregnated with a defined amount of the this compound solution and allowed to dry. The disks are then placed onto the surface of the inoculated MHA plate.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where bacterial growth has been inhibited, is measured in millimeters. The size of the zone is proportional to the susceptibility of the organism to this compound.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. This compound, the True Structure of PM181104, an Anti-Methicillin-Resistant Staphylococcus aureus (MRSA) Thiazolyl Peptide from the Marine-Derived Bacterium Kocuria palustris - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 5. Broth microdilution antibacterial assay of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling Kocurin: A Technical Guide to its Molecular Formula and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kocurin is a potent thiazolyl peptide antibiotic with significant activity against methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Isolated from the marine-derived bacterium Kocuria palustris, this complex natural product has garnered interest within the scientific community for its intricate structure and potential as a therapeutic agent.[1][2][3] This technical guide provides an in-depth overview of the determination of this compound's molecular formula, its structural elucidation, and its biosynthetic pathway. All quantitative data is summarized in structured tables, and detailed experimental protocols for key analyses are provided.

Molecular Formula and Physicochemical Properties

The molecular formula of this compound has been established as C₆₉H₆₆N₁₈O₁₃S₅ .[1][4] This was determined primarily through high-resolution mass spectrometry.[1][2][3]

| Property | Value | Reference |

| Molecular Formula | C₆₉H₆₆N₁₈O₁₃S₅ | [1][4] |

| Molecular Weight | 1515.7350 Da | [4] |

| Accurate Mass | 1514.3660 Da | [4] |

| ESI-TOF MS ([M+H]⁺) | m/z 1515.3739 (observed), 1515.3733 (calculated) | [1][3] |

Structural Elucidation: A Multi-faceted Approach

The complex structure of this compound was elucidated through a combination of spectroscopic and chemical techniques. This involved a meticulous process of isolating the compound, determining its elemental composition and molecular weight, and then piecing together its intricate cyclic peptide structure.

Experimental Workflow for this compound Structure Elucidation

Caption: Workflow for the isolation and structural elucidation of this compound.

Experimental Protocols

1. High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation: The ESI-TOF mass spectrometry was performed on a Bruker maXis spectrometer.[2]

-

Method: The purified this compound sample was dissolved in a suitable solvent (e.g., methanol/water with formic acid) and introduced into the mass spectrometer via electrospray ionization. The time-of-flight analyzer provides high-resolution mass data, allowing for the determination of the elemental composition.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: NMR spectra were recorded on a Varian "INOVA 500" spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C.[2]

-

Sample Preparation: The sample was dissolved in deuterated chloroform (CDCl₃).

-

Internal Reference: Chemical shifts were referenced to the residual solvent signals of CDCl₃ (δH 7.26 and δC 77.0).[2]

-

1D NMR: ¹H and ¹³C NMR spectra were acquired to identify the types and number of protons and carbons present in the molecule.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To determine direct one-bond ¹H-¹³C correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for connecting different structural fragments. The HMBC experiments were optimized for a ³JCH of 8 Hz.[2]

-

¹H and ¹³C NMR Data for this compound

| No. | δC (ppm) | δH (ppm, mult., J in Hz) |

| ... | ... | ... |

| Note: | A complete, detailed table of all assigned chemical shifts is extensive and can be found in the primary literature, specifically in the 2013 Marine Drugs publication by Martin et al.[1][2] | The publication provides a comprehensive list of proton and carbon chemical shifts that were critical for the structural elucidation.[1][2] |

| ... | ... | ... |

3. MS/MS Fragmentation Analysis

-

Method: Tandem mass spectrometry (MS/MS) was performed to fragment the parent ion of this compound. The resulting fragmentation pattern provides valuable information about the sequence of amino acid residues and the connectivity of the different structural motifs within the molecule.

4. Marfey's Analysis for Stereochemistry Determination

-

Objective: To determine the absolute stereochemistry (D or L configuration) of the constituent amino acids.

-

Protocol:

-

Acid Hydrolysis: A sample of this compound (0.1 mg) was hydrolyzed with 6 N HCl at 110 °C for 24 hours in a sealed vial.[2] The solution was then evaporated to dryness.

-

Derivatization: The hydrolysate was reconstituted in water and treated with a 1% solution of 1-fluoro-2,4-dinitrophenyl-5-L-valine-amide (L-FDVA) in acetone and 1 M NaHCO₃.[2] The reaction was carried out at 40 °C for 1 hour.

-

Neutralization and Analysis: The reaction was neutralized with 1 N HCl, and the resulting derivatives were analyzed by LC-MS.[2] The retention times of the derivatives of the amino acids from this compound were compared to those of authentic D- and L-amino acid standards derivatized with L-FDVA.

-

Biosynthesis of this compound

This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP).[1] Its biosynthesis originates from a precursor peptide encoded by a gene within a dedicated biosynthetic gene cluster. This precursor peptide undergoes a series of enzymatic modifications to yield the final complex structure of this compound.

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

The biosynthetic gene cluster of this compound is approximately 12 kbp and contains nine open reading frames that encode the enzymes responsible for the post-translational modifications.[4] The core peptide of this compound is derived from the C-terminal portion of the precursor peptide, which is rich in serine and cysteine residues that serve as substrates for the formation of dehydroalanines and thiazole rings, respectively.[1]

Antibacterial Activity

This compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria. Its minimum inhibitory concentration (MIC) against methicillin-resistant Staphylococcus aureus (MRSA) has been reported to be in the submicromolar range, with a specific value of 0.25 μg/mL against MRSA MB5393.[1][2]

Conclusion

The determination of the molecular formula and the complete structural elucidation of this compound represent a significant achievement in natural product chemistry. The use of a combination of advanced spectroscopic and chemical methods was essential to unravel its complex architecture. Understanding the molecular structure and biosynthetic pathway of this compound provides a foundation for future research, including synthetic and semi-synthetic efforts to develop new and more potent antibiotics to combat the growing threat of antimicrobial resistance.

References

- 1. Chemoenzymatic synthesis of thiazolyl peptide natural products featuring an enzyme-catalyzed formal [4 + 2] cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, the True Structure of PM181104, an Anti-Methicillin-Resistant Staphylococcus aureus (MRSA) Thiazolyl Peptide from the Marine-Derived Bacterium Kocuria palustris - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiazolyl Peptide Antibiotic Biosynthesis: A Cascade of Post-translational Modifications on Ribosomal Nascent Proteins* | Semantic Scholar [semanticscholar.org]

- 4. Thiazolyl Peptide Antibiotic Biosynthesis: A Cascade of Post-translational Modifications on Ribosomal Nascent Proteins - PMC [pmc.ncbi.nlm.nih.gov]

The Isolation of Kocurin: A Technical Guide for Researchers

An In-depth Technical Guide on the Initial Isolation of Kocurin from Marine Sponge-Associated Bacteria, for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the initial isolation, characterization, and biological activity of this compound, a potent anti-MRSA (Methicillin-resistant Staphylococcus aureus) thiazolyl peptide. Contrary to initial assumptions, this compound is not directly isolated from the marine sponge itself, but from symbiotic actinomycetes, particularly Kocuria palustris, residing within the sponge tissue.[1][2][3][4][5][6] This guide details the experimental protocols for the isolation of the producing microorganism, fermentation, extraction, purification, and structural elucidation of this compound, supplemented with quantitative data and visual diagrams of its biosynthetic and signaling pathways.

Quantitative Data Summary

The biological activity of this compound is primarily directed against Gram-positive bacteria, with significant potency against clinically relevant resistant strains.[5][7]

| Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |

| Methicillin-resistant Staphylococcus aureus (MRSA) MB5393 | 0.25 µg/mL | [7] |

| Bacillus subtilis | Zone of Inhibition (ZOI) of 9 mm at 8 µg/mL | [7] |

| Enterococcus faecium | Zone of Inhibition (ZOI) of 10 mm at 8 µg/mL | [7] |

| Thiazomycin-resistant S. aureus | Zone of Inhibition (ZOI) of 5 mm at 2 µg/mL | [7] |

| Gram-negative bacteria (E. coli, A. baumannii, P. aeruginosa) | No inhibition at 16 µg/mL | [6][7] |

| Candida albicans | No inhibition at 16 µg/mL | [6][7] |

Experimental Protocols

This section outlines the key experimental methodologies for the isolation of this compound, from the initial collection of the marine sponge to the purification of the final compound.

Isolation of this compound-Producing Bacteria from Marine Sponges

The initial step involves the isolation of actinomycetes from the sponge tissue. Several media can be utilized for the selective growth of these bacteria.

Materials:

-

Fresh marine sponge samples

-

Sterile artificial seawater (ASW)

-

Sterile scalpels, forceps, and mortars and pestles

-

Sterile Petri dishes

-

Incubator

-

Isolation Media (prepare sterilely):

-

M1 Medium: Composition not specified in detail in the provided results, but generally a nutrient-rich agar medium for marine bacteria.

-

ISP2 Medium (Yeast Extract-Malt Extract Agar): Yeast extract 4 g/L, Malt extract 10 g/L, Dextrose 4 g/L, Agar 20 g/L, in ASW.

-

Marine Agar 2216: Commercially available medium.

-

Starch Casein Nitrate (SCN) Agar: Soluble starch 10 g/L, Casein 0.3 g/L, KNO₃ 2 g/L, K₂HPO₄ 2 g/L, MgSO₄·7H₂O 0.05 g/L, CaCO₃ 0.02 g/L, FeSO₄·7H₂O 0.01 g/L, Agar 15 g/L, in ASW.

-

-

Antifungal and antibacterial agents (optional, e.g., cycloheximide and nalidixic acid) to suppress fungal and fast-growing bacterial contamination.

Procedure:

-

Sample Preparation: Thoroughly rinse the exterior of the fresh sponge samples with sterile ASW to remove loosely attached microorganisms.

-

Surface Sterilization: Briefly immerse the sponge in 70% ethanol to sterilize the surface, followed by several rinses with sterile ASW.

-

Homogenization: Aseptically excise a small portion of the inner sponge tissue (approximately 1 cm³) and homogenize it in a sterile mortar and pestle with sterile ASW.

-

Serial Dilution: Perform a serial dilution of the homogenate in sterile ASW (e.g., 10⁻¹, 10⁻², 10⁻³).

-

Plating: Spread aliquots of the dilutions onto the surface of the prepared isolation media plates.

-

Incubation: Incubate the plates at 28-30°C for 2-4 weeks, monitoring for the appearance of distinct actinomycete-like colonies (often characterized by a dry, chalky appearance).

-

Sub-culturing: Isolate morphologically distinct colonies and sub-culture them onto fresh media to obtain pure cultures.

-

Identification: Identify the isolates through morphological characterization and 16S rRNA gene sequencing. Kocuria palustris is a key species to screen for.

Fermentation of Kocuria palustris

Once a this compound-producing strain is identified, large-scale fermentation is required to produce sufficient quantities of the compound.

Materials:

-

Pure culture of Kocuria palustris

-

Seed Medium (MY Medium): D-(+)-Glucose 10 g/L, Bacto Yeast Extract 3 g/L, Proteose-peptone 5 g/L, Malt Extract 3 g/L, adjusted to pH 7.0.

-

Production Medium (R358 Medium): Potato starch 10 g/L, Bacto Yeast Extract 4 g/L, Bacto Peptone 2 g/L, FeSO₄·7H₂O (from an 8 g/L stock solution, add 5 mL/L), KBr (from a 20 g/L stock solution, add 5 mL/L), adjusted to pH 7.0.[7]

-

Shaker incubator

Procedure:

-

First Seed Culture: Inoculate a tube containing the seed medium with a frozen stock of Kocuria palustris. Incubate at 28°C with shaking at 220 rpm for approximately 24 hours.[7]

-

Second Seed Culture: Transfer the first seed culture to a larger flask containing the same seed medium and incubate under the same conditions for another 24 hours.[7]

-

Production Culture: Inoculate the production medium with the second seed culture (a 5% inoculum volume is recommended). Incubate the production flasks at 28°C with shaking at 220 rpm and 70% humidity for 1 day.[7]

Extraction and Isolation of this compound

This compound is extracted from the cell pellet of the fermentation broth.

Materials:

-

Fermentation broth from Kocuria palustris

-

Methanol

-

Centrifuge

-

Rotary evaporator

-

Reversed-phase C18 flash chromatography column

-

Methanol/water gradient solvents

Procedure:

-

Harvesting: Centrifuge the fermentation broth to separate the cell pellet from the supernatant.[7]

-

Extraction: Extract the cell pellet multiple times with methanol.[7]

-

Concentration: Combine the methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a dried extract.[7]

-

Initial Purification: Subject the dried extract to reversed-phase C18 flash chromatography, eluting with a water/methanol gradient. Collect fractions and monitor for anti-MRSA activity.[7]

Purification of this compound by HPLC

The final purification of this compound is achieved using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Active fractions from flash chromatography

-

Semi-preparative and preparative HPLC system

-

Reversed-phase C18 HPLC column (e.g., Waters X-Bridge C18)

-

Acetonitrile/water gradient solvents

Procedure:

-

HPLC Purification: Purify the bioactive fractions from the initial chromatography step by repeated injections onto a semi-preparative and preparative reversed-phase C18 HPLC column. Use a water/acetonitrile gradient for elution.[3][7]

-

Purity Analysis: Assess the purity of the isolated this compound using analytical HPLC.

-

Structure Elucidation: The structure of the purified compound is confirmed using a combination of spectroscopic techniques including High-Resolution Mass Spectrometry (HRMS) and 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3][4]

Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation of this compound from marine sponges.

Proposed Biosynthetic Pathway of this compound

This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP). Its biosynthesis involves the expression of a precursor peptide, which then undergoes extensive enzymatic modifications to yield the mature antibiotic.

Caption: Proposed ribosomal biosynthesis pathway of this compound.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound exerts its antibacterial effect by inhibiting protein synthesis in Gram-positive bacteria. It is proposed to target the elongation factor Tu (EF-Tu), a crucial protein in the translation process.

Caption: Inhibition of protein synthesis by this compound via EF-Tu targeting.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Identification and heterologous expression of the this compound biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, the True Structure of PM181104, an Anti-Methicillin-Resistant Staphylococcus aureus (MRSA) Thiazolyl Peptide from the Marine-Derived Bacterium Kocuria palustris - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Kocurin: A Technical Guide to a Thiazolyl Peptide Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kocurin is a potent thiazolyl peptide antibiotic with significant activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Isolated from marine-derived bacteria of the genera Kocuria and Micrococcus, this natural product represents a promising scaffold for the development of new anti-infective agents.[3][4] This technical guide provides a comprehensive overview of this compound, including its structure, biosynthesis, mechanism of action, and key experimental protocols for its study. Quantitative data are summarized for comparative analysis, and signaling pathways and experimental workflows are visualized to facilitate understanding.

Introduction to this compound and the Thiazolyl Peptide Family

Thiazolyl peptides are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by the presence of thiazole rings derived from cysteine residues.[1] This family of natural products often exhibits a complex polycyclic structure, typically containing a central pyridine or tetrahydropyridine ring.[1] this compound is a notable member of this family, distinguished by its potent antibacterial activity, particularly against MRSA, with Minimum Inhibitory Concentration (MIC) values in the submicromolar range.[1][2]

This compound was first isolated from the marine-derived bacterium Kocuria palustris.[1][5] Its structure was elucidated through a combination of high-resolution mass spectrometry (HRMS), extensive 1D and 2D nuclear magnetic resonance (NMR) spectroscopy, and chemical degradation followed by Marfey's analysis for amino acid stereochemistry.[1][6] The molecular formula of this compound is C₆₉H₆₆N₁₈O₁₃S₅.[1] Structurally, it features a 2,3,6-trisubstituted pyridine ring, four thiazole rings, a thiazoline ring, a methyloxazole ring, and several amino acid residues including phenylalanine, tyrosine, and two proline units.[3]

Physicochemical Properties and Structural Data

| Property | Value | Reference |

| Molecular Formula | C₆₉H₆₆N₁₈O₁₃S₅ | [1] |

| Molecular Weight | 1514.366 Da | [4] |

| Appearance | White amorphous solid | [5] |

| Optical Rotation | [α]²⁵D +27.0 (c 0.11, CHCl₃/MeOH 1:1) | [5] |

| UV Maxima (nm) | 218, 307, 349 (shoulder) | [1][5] |

Biological Activity and Quantitative Data

This compound demonstrates potent and selective activity against Gram-positive bacteria.[7] It is particularly effective against various strains of Staphylococcus aureus, including MRSA.[1] The compound shows no significant activity against Gram-negative bacteria or fungi at the tested concentrations.[1][6]

| Organism | Strain | MIC (µg/mL) | Zone of Inhibition (ZOI) | Reference |

| Staphylococcus aureus (MRSA) | MB5393 | 0.25 | Not Reported | [5] |

| Staphylococcus aureus (MRSA) | - | 0.25–0.5 | Not Reported | [3][7] |

| Bacillus subtilis | - | Not Reported | 9 mm (at 8 µg/mL) | [1] |

| Enterococcus faecium | - | Not Reported | 10 mm (at 8 µg/mL) | [1] |

| Wild-type S. aureus | - | Not Reported | 5 mm (at 2 µg/mL) | [1] |

| Thiazomycin-resistant S. aureus | - | Not Reported | 5 mm (at 2 µg/mL) | [1] |

| Acinetobacter baumannii | - | >16 | No inhibition | [1][7] |

| Pseudomonas aeruginosa | - | >16 | No inhibition | [7] |

| Escherichia coli | - | >16 | No inhibition | [7] |

| Candida albicans | - | >16 | No inhibition | [1] |

Biosynthesis of this compound

This compound is synthesized ribosomally as a precursor peptide, which then undergoes extensive post-translational modifications to yield the mature antibiotic.[8] The proposed precursor peptide for this compound is a 17-amino-acid sequence: Ser-Thr-Asn-Cys-Phe-Cys-Tyr-Pro-Cys-Cys-Ser-Cys-Ser-Ala-Pro-Ser-Ser.[1][9] The biosynthetic gene cluster encodes the enzymes responsible for these modifications, which include cyclodehydrations of cysteine and serine residues to form thiazole and oxazole rings, respectively, and subsequent dehydrogenations.

Caption: Proposed biosynthetic pathway of this compound.

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting bacterial protein synthesis.[7] It is closely related to other thiazolyl peptide antibiotics like GE37468A and GE2270, which are known inhibitors of this process.[3][7] The molecular target of this class of antibiotics is the bacterial ribosome, specifically the L11 protein binding region of the 23S rRNA, and the bacterial elongation factor Tu (EF-Tu).[7] By binding to these components, this compound interferes with the translocation step of protein synthesis, leading to the cessation of peptide chain elongation and ultimately bacterial cell death. The observation that this compound is active against thiazomycin-resistant S. aureus suggests a potentially distinct interaction with its target compared to some other members of the thiazolyl peptide family.[1]

Caption: Signaling pathway of this compound's inhibitory action.

Experimental Protocols

Isolation and Purification of this compound

This protocol is a synthesized methodology based on the description by Martín et al. (2013).[1][5]

Caption: Workflow for the isolation and purification of this compound.

-

Fermentation: Cultivate the marine-derived bacterium Kocuria palustris in a suitable fermentation medium.

-

Extraction: Extract the culture broth with acetone to obtain a crude extract containing this compound.[1]

-

Reversed-Phase Chromatography: Subject the crude extract to reversed-phase C18 chromatography to partially purify the active component.[1][5]

-

Semipreparative HPLC: Further purify the active fraction using semipreparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.[1][5]

Structural Elucidation

The structural elucidation of this compound involves a combination of spectroscopic and chemical methods.[1]

-

Mass Spectrometry: Determine the molecular formula using high-resolution electrospray ionization time-of-flight mass spectrometry (ESI-TOF-MS).[1]

-

NMR Spectroscopy: Acquire 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to determine the planar structure and assign proton and carbon signals.[1]

-

Chemical Degradation and Marfey's Analysis:

-

Hydrolyze the peptide using 6 N HCl.

-

Derivatize the resulting amino acids with 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA, Marfey's reagent).

-

Analyze the derivatized amino acids by HPLC and compare their retention times with those of authentic standards to determine the absolute configuration of the amino acid residues.[1][6]

-

For acid-stable residues within heterocyclic rings, ozonolysis can be performed prior to hydrolysis and Marfey's analysis.[6]

-

Antimicrobial Susceptibility Testing

The antibacterial activity of this compound is determined using standard methods such as broth microdilution or agar diffusion assays.

-

Broth Microdilution (for MIC determination):

-

Prepare a serial dilution of this compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test bacterium.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.[3]

-

-

Agar Diffusion (for Zone of Inhibition):

-

Prepare an agar plate uniformly inoculated with the test bacterium.

-

Apply a known amount of this compound to a sterile paper disc and place it on the agar surface.

-

Incubate the plate under appropriate conditions.

-

Measure the diameter of the zone of growth inhibition around the disc.[1]

-

Conclusion and Future Perspectives

This compound stands out as a promising thiazolyl peptide antibiotic with potent activity against challenging Gram-positive pathogens. Its complex structure and unique biosynthetic pathway offer exciting opportunities for synthetic and biosynthetic engineering to generate novel analogs with improved pharmacokinetic properties and an expanded spectrum of activity. Further investigation into its precise interactions with the bacterial ribosome and EF-Tu could pave the way for the rational design of new protein synthesis inhibitors. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers dedicated to the discovery and development of the next generation of antibiotics.

References

- 1. mdpi.com [mdpi.com]

- 2. [PDF] this compound, the True Structure of PM181104, an Anti-Methicillin-Resistant Staphylococcus aureus (MRSA) Thiazolyl Peptide from the Marine-Derived Bacterium Kocuria palustris | Semantic Scholar [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Sponge-Derived Kocuria and Micrococcus spp. as Sources of the New Thiazolyl Peptide Antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, the True Structure of PM181104, an Anti-Methicillin-Resistant Staphylococcus aureus (MRSA) Thiazolyl Peptide from the Marine-Derived Bacterium Kocuria palustris - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Kocurin Fermentation and Production

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the fermentation, production, and purification of Kocurin, a potent thiazolyl peptide antibiotic with significant activity against methicillin-resistant Staphylococcus aureus (MRSA).

Introduction

This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP) produced by the marine-derived bacterium Kocuria palustris.[1] Its unique structure, featuring a central pyridine ring and multiple thiazole moieties, confers potent antibacterial activity, making it a promising candidate for further drug development.[1][2] This document outlines the necessary protocols for the cultivation of Kocuria palustris, fermentation for this compound production, and subsequent purification of the target compound.

Data Presentation

Table 1: Fermentation Parameters for this compound Production

| Parameter | Value | Reference |

| Producing Organism | Kocuria palustris | [1] |

| Fermentation Medium | R358 Medium (Marine Broth 2216 as a suitable alternative) | [3] |

| Inoculum | 5% (v/v) from a seed culture in MY medium | [3] |

| Fermentation Time | 24 - 96 hours | [3] |

| Temperature | 28 °C | [3] |

| Agitation | 220 rpm | [3] |

| Humidity | 70% | [3] |

| Reported Yield | 1.4 mg from a 7 L fermentation (approx. 0.2 mg/L) | [1] |